molecular formula C22H15ClFN7O B2679190 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide CAS No. 1006304-71-7

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide

Cat. No.: B2679190
CAS No.: 1006304-71-7
M. Wt: 447.86
InChI Key: XSFCNOILKBBKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name, but without specific experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Anticancer Activity

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide and its derivatives have been studied for their potential anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising anticancer activity, displaying higher efficacy than doxorubicin against certain cancer cell lines. These compounds have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity, indicating a broad spectrum of potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, a series of pyrazolo[3,4-d]pyrimidines has been developed and tested for antitumor activity on 60 different cell lines, with certain compounds showing potent antitumor activity. These findings underscore the potential of this compound derivatives as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial Activity

Research on this compound derivatives has also highlighted their potential antimicrobial properties. For example, studies have shown that novel pyrazole derivatives with specific moieties possess good to excellent antimicrobial activity, suggesting their use as therapeutic agents in treating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Herbicidal Activity

Some derivatives of this compound have been explored for their herbicidal activity. A study demonstrated that specific pyrazolo[3,4-d]pyrimidine-4-one derivatives exhibited good inhibition activities against certain plants, indicating their potential as herbicides. This suggests a versatile range of applications beyond pharmaceuticals, extending into agricultural chemistry (Luo, Zhao, Zheng, & Wang, 2017).

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFCNOILKBBKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.